![molecular formula C10H15O2P B14745811 2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylphosphinediyl)diethanol is an organophosphorus compound with the molecular formula C10H15O2P It is characterized by the presence of a phenyl group attached to a phosphine moiety, which is further bonded to two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-(Phenylphosphinediyl)diethanol can be synthesized through the reaction of phenylphosphine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{CH}_2\text{OH)}_2 ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Phenylphosphinediyl)diethanol involves the use of large-scale reactors where phenylphosphine and ethylene oxide are reacted under optimized conditions. The process may include steps such as purification and distillation to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2,2’-(Phenylphosphinediyl)diethanol can undergo oxidation reactions to form phosphine oxides.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,2’-(Phenylphosphinediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylphosphinediyl)diethanol involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes or the modification of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2’-(Phenylphosphinediyl)dimethanol: Similar structure but with methanol groups instead of ethanol.
Phenylphosphine: Lacks the ethanol groups, making it less versatile in certain reactions.
Uniqueness: 2,2’-(Phenylphosphinediyl)diethanol is unique due to the presence of both phosphine and ethanol groups, which provide a combination of reactivity and functionality that is not found in simpler phosphine compounds. This makes it particularly useful in applications requiring both coordination chemistry and hydroxyl group reactivity.
Properties
Molecular Formula |
C10H15O2P |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(phenyl)phosphanyl]ethanol |
InChI |
InChI=1S/C10H15O2P/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
UJSFGGLNUFABPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


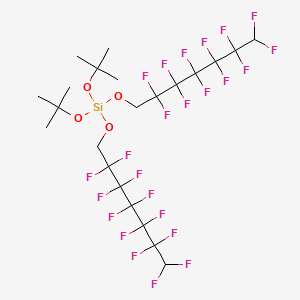
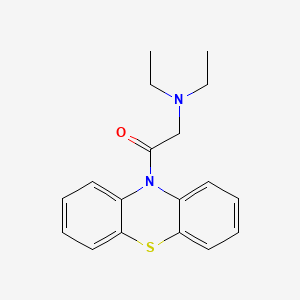
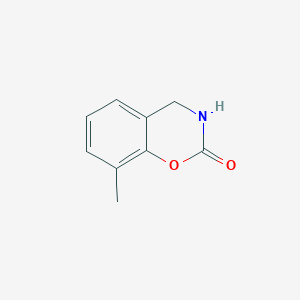
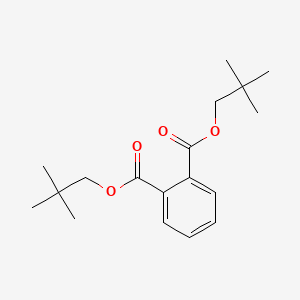
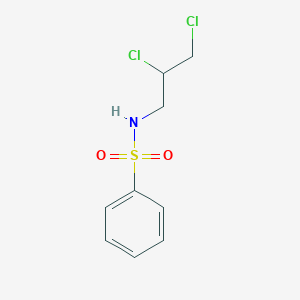

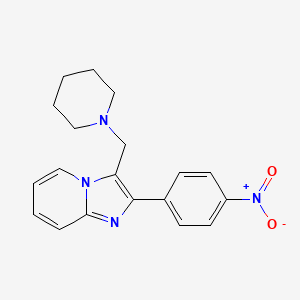
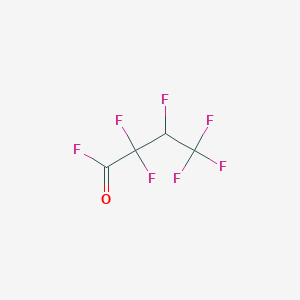

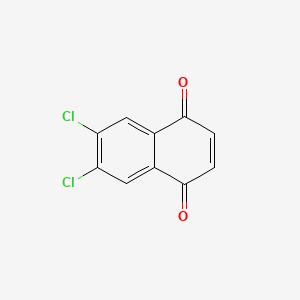
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
